1,4-Bis-(2-nitro-vinyl)-benzene
Description
Context and Significance of Bis-functionalized Nitro-vinyl Aromatic Scaffolds
Bis-functionalized aromatic scaffolds are molecules built upon a central aromatic ring, such as benzene (B151609), that feature two reactive functional groups. The 1,4-substitution pattern, as seen in 1,4-Bis-(2-nitro-vinyl)-benzene, imparts a linear and rigid geometry to the molecule. This structural motif is significant in materials science, particularly in the synthesis of polymers. For instance, divinylbenzene (B73037) is a well-known bis-functionalized molecule used as a cross-linking agent to provide strength and thermal stability to polymers like polystyrene.
The significance of this compound lies in the specific nature of its functional groups. The nitro-vinyl group (–CH=CH–NO₂) is a potent functional unit. The nitro group (–NO₂) is strongly electron-withdrawing, which polarizes the carbon-carbon double bond, making it highly electrophilic. This activation renders the molecule susceptible to a variety of nucleophilic addition reactions, most notably the Michael reaction. wikipedia.org
The presence of two such groups on a single, rigid phenylene backbone makes this compound a prime candidate for several advanced applications:
Monomer for Polymer Synthesis: It can act as a monomer for creating novel polymers. The bifunctionality allows for the formation of linear polymer chains or cross-linked networks. jlu.edu.cn
Cross-linking Agent: Similar to divinylbenzene, it can be used to cross-link other polymer chains, potentially imparting unique electronic and physical properties due to the polar nitro groups.
Precursor for Functional Materials: The extended π-conjugation across the molecule (from one nitro group, through the vinyl and benzene components, to the other nitro group) suggests potential for applications in organic electronics and optoelectronics, similar to other 1,4-bis(styryl)benzene derivatives. nih.gov
Building Block in Organic Synthesis: Its symmetrical structure and dual reactive sites make it a valuable precursor for constructing complex, larger molecules, including macrocycles and sophisticated heterocyclic systems.
Historical Development and Emerging Trends in the Study of Nitro-vinyl Compounds
The chemistry of nitro-vinyl compounds is intrinsically linked to the Henry Reaction , or nitro-aldol reaction, discovered by the Belgian chemist Louis Henry in 1895. wikipedia.orgredalyc.org This reaction is a classic carbon-carbon bond-forming method that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.orgtaylorandfrancis.com
The subsequent dehydration of this β-nitro alcohol intermediate readily yields the corresponding nitroalkene. organic-chemistry.org The synthesis of this compound is a direct application of this principle, involving a double Henry condensation of terephthalaldehyde (B141574) with two equivalents of nitromethane (B149229), followed by dehydration.
| Reactant 1 | Reactant 2 | Product Intermediate | Final Product (after dehydration) |
| Terephthalaldehyde | Nitromethane (2 eq.) | 1,4-Bis(2-hydroxy-1-nitroethyl)benzene | This compound |
Historically, the focus was on understanding the fundamental reactivity of these compounds. rsc.org Modern research has shifted towards refining the synthetic methods and expanding their application. Emerging trends include:
Catalysis: A wide array of catalysts, including simple bases, metal complexes (Cu, Zn, Co), and chiral organocatalysts, have been developed to improve the efficiency, yield, and stereoselectivity of the Henry reaction. taylorandfrancis.comorganic-chemistry.org
Domino Reactions: Nitroalkenes are increasingly used as key components in cascade or domino reactions, where a single synthetic operation can create multiple chemical bonds and stereocenters, leading to the rapid assembly of complex molecular architectures. taylorandfrancis.com
Heterocycle Synthesis: The reduction of the nitro group to an amine provides a pathway to various nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry.
Overview of Current Academic Research Frontiers for this compound
While specific, published studies focusing solely on this compound are not abundant, its structure points toward several promising research frontiers based on the known chemistry of its components.
Advanced Polymer Architectures: The most direct research frontier is in polymer chemistry. The bifunctionality of the molecule makes it an ideal monomer for creating highly regular cross-linked polymer networks. Research could explore its use in anionic vinyl polymerization or in creating polymers with pendant nitro groups that can be chemically modified after polymerization. researchgate.netuni-bayreuth.de Such materials could be investigated for applications as specialty resins, membranes, or single-ion conducting polymer electrolytes. nih.gov
Functional Organic Materials: The conjugated system of this compound, featuring strong electron-withdrawing groups, is a hallmark of molecules used in optoelectronics. Future research could investigate its properties as an electron-acceptor material in organic solar cells or as a component in non-linear optical materials. Its potential for aggregation-induced emission, a phenomenon observed in similarly structured molecules, could also be an area of exploration. nih.govfigshare.com
Supramolecular Chemistry and Crystal Engineering: The rigid, linear geometry and polar nature of the molecule make it an interesting candidate for studies in crystal engineering. Research could focus on how it self-assembles in the solid state and how it forms co-crystals with other molecules, potentially leading to materials with tailored packing structures and properties.
Symmetrical Heterocycle Synthesis: In synthetic organic chemistry, the molecule represents a perfect C2-symmetric building block. It could be used in bilateral cycloaddition reactions or bilateral Michael additions with difunctional nucleophiles to construct large, symmetrical macrocycles or cage-like structures, which are of interest in host-guest chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
1,4-bis(2-nitroethenyl)benzene |
InChI |
InChI=1S/C10H8N2O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-8H |
InChI Key |
ZMBDJGCBGDJQOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])C=C[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Bis 2 Nitro Vinyl Benzene and Its Derivatives
Direct Synthesis Routes for the Core Compound
Direct synthesis routes aim to introduce the necessary functional groups onto a foundational benzene-based precursor. These strategies can be broadly categorized into the nitration of vinylbenzene precursors and the vinylation of nitrobenzene (B124822) derivatives.
Nitration Strategies Applied to Vinylbenzene Precursors
The direct nitration of a divinylbenzene (B73037) precursor presents a potential, though challenging, route to 1,4-Bis-(2-nitro-vinyl)-benzene. This approach involves the introduction of nitro groups onto the vinyl moieties of a starting material like 1,4-divinylbenzene (B89562). The challenge lies in controlling the reaction conditions to achieve selective nitration of the vinyl groups without promoting unwanted side reactions, such as polymerization of the vinyl groups or nitration of the aromatic ring.
A mixture of nitric acid and sulfuric acid is a common nitrating agent; however, its application requires careful temperature control and optimization to favor the desired product. smolecule.com Innovations in catalysis have led to more controlled nitration methods. For instance, zirconium-based metal-organic frameworks (Zr-bptc) have been shown to effectively catalyze the selective nitration of styrene (B11656) at the ortho position under mild conditions, suggesting potential applicability to divinylbenzene precursors.
Vinylation Approaches to Nitrobenzene Derivatives
An alternative strategy involves starting with a nitro-substituted benzene (B151609) derivative and subsequently introducing the vinyl groups. This can be conceptualized as the vinylation of a dinitrobenzene compound. While less commonly described for the direct synthesis of the title compound, this approach is a cornerstone in the synthesis of related nitro-vinylaromatic compounds.
Construction of the Bis-Vinylated Nitroaromatic Framework
The construction of the complete this compound framework often relies on powerful carbon-carbon bond-forming reactions that bring together separate aromatic and nitro-alkene precursors.
Wittig and Wittig-Horner Reactions for Vinyl Group Introduction.nih.govnih.gov
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are highly effective methods for the synthesis of alkenes, including nitro-vinylated aromatic compounds. nih.govnih.govnumberanalytics.com These reactions involve the coupling of a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction). nih.govorganic-chemistry.org
In the context of synthesizing this compound, a key precursor is terephthalaldehyde (B141574), which possesses two aldehyde groups at the 1 and 4 positions of the benzene ring. This dialdehyde (B1249045) can react with a suitable phosphorus-containing reagent that introduces the nitromethyl group.
A standard Wittig synthesis for a related compound, 1,4-Bis(4-nitrostyryl)benzene, involves the reaction of p-phenylenedimethylene-bis(triphenylphosphonium chloride) with p-nitrobenzaldehyde in the presence of a base like lithium ethoxide. nih.gov This demonstrates the feasibility of using Wittig-type reactions to create extended conjugated systems. The HWE reaction often provides excellent E-selectivity, leading to the formation of the trans-alkene, a desirable stereochemistry for many applications. organic-chemistry.orgyoutube.com
| Reaction Type | Reactants | Key Features |
| Wittig Reaction | Aldehyde/Ketone + Phosphorus Ylide | Forms C=C bonds, often favors Z-alkene. nih.govyoutube.com |
| Wittig-Horner/HWE Reaction | Aldehyde/Ketone + Phosphonate Carbanion | Typically yields E-alkenes with high stereoselectivity. nih.govorganic-chemistry.org |
Condensation Reactions Involving Nitroalkanes and Aldehydes.fu-berlin.de
The Henry reaction, or nitroaldol reaction, is a classic method for forming carbon-carbon bonds between a nitroalkane and a carbonyl compound. organic-chemistry.orgwikipedia.org This base-catalyzed reaction initially forms a β-hydroxy nitro compound, which can then be dehydrated to yield a nitroalkene. organic-chemistry.org
To synthesize this compound, terephthalaldehyde would be reacted with two equivalents of nitromethane (B149229) in the presence of a base. The resulting bis(β-hydroxy nitro) intermediate would then undergo dehydration to form the final product. This method is a foundational strategy for creating nitro-vinyl linkages. The reaction can be promoted by various bases, and research has explored the use of solid-supported catalysts like PS-BEMP to facilitate the reaction under solvent-free conditions. researchgate.net
A study on the synthesis of (E)-nitrostyrene derivatives utilized the Henry reaction with appropriately substituted benzaldehydes. researchgate.net This highlights the general applicability of this reaction for creating the nitro-vinyl moiety on an aromatic ring.
Multi-component Reaction Pathways for Nitro-vinylbenzene Synthesis.organic-chemistry.org
Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules by combining three or more reactants in a single step. fu-berlin.debeilstein-journals.org While a direct MCR for this compound is not prominently documented, the principles of MCRs can be applied to construct the nitro-vinylbenzene scaffold. rug.nl
For instance, a new MCR has been developed for the synthesis of β-aryl-γ-nitroesters using Meldrum's acid, an aromatic aldehyde, nitromethane, and an alcohol, catalyzed by a heterogeneous catalyst. scielo.br This demonstrates the potential of MCRs to assemble nitro-containing aromatic structures. The versatility of MCRs, such as the Ugi and Passerini reactions, allows for the creation of diverse molecular libraries and could be adapted for the synthesis of precursors to the title compound. beilstein-journals.orgnih.gov
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. organic-chemistry.org This process allows for the logical design of a synthetic route by working backward from the final product. lkouniv.ac.inwordpress.com For this compound, the analysis reveals a straightforward and convergent synthetic strategy centered on a well-established carbon-carbon bond-forming reaction.
The primary structural features of the target molecule are the two nitrovinyl groups attached in a para orientation to a central benzene ring. The key disconnection targets the double bonds of the vinyl groups. This disconnection corresponds to a dehydration or elimination reaction in the forward synthesis, revealing a di-alcohol precursor: 1,4-bis(1-hydroxy-2-nitroethyl)benzene.
This intermediate possesses a 1,4-dioxygenated pattern which can be further disconnected. youtube.combeilstein-journals.org The two carbon-carbon bonds between the benzene ring's former aldehydic carbons and the nitro-bearing carbons are the next logical disconnection points. This step is the reverse of a nitroaldol or Henry reaction. wikipedia.orgyoutube.com The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. organic-chemistry.orgwikipedia.org
This two-step disconnection strategy leads back to simple and readily available starting materials: terephthalaldehyde and two equivalents of nitromethane .
The forward synthesis, therefore, involves:
A double Henry (nitroaldol) condensation between terephthalaldehyde and two equivalents of nitromethane in the presence of a base. This forms the intermediate 1,4-bis(1-hydroxy-2-nitroethyl)benzene.
Subsequent dehydration of the resulting bis(β-nitro alcohol) to yield the final conjugated product, this compound. Often, the dehydration occurs spontaneously under the reaction conditions used for the Henry reaction, particularly when acidic protons are available on the carbon bearing the nitro group. organic-chemistry.org
This retrosynthetic pathway is efficient due to the reliability of the Henry reaction and the symmetrical nature of the target molecule, which allows for the simultaneous formation of both nitrovinyl arms from a single dialdehyde precursor.
**2.4. Synthesis of Structural Analogs and Functionalized Derivatives
The synthetic framework established for this compound provides a versatile platform for creating a variety of structural analogs. By modifying the starting materials—the aromatic dialdehyde or the nitroalkane component—researchers can introduce diverse functionalities, alter the symmetry of the molecule, or build polymeric structures.
Introducing substituents onto the central benzene ring allows for the fine-tuning of the molecule's electronic and steric properties. The synthesis of these analogs follows the same fundamental Henry reaction pathway, but starts with a substituted terephthalaldehyde. The key consideration in designing the synthesis of a substituted analog is the order of reactions, governed by the directing effects of the substituents already on the ring. pressbooks.pubyoutube.com
For example, to synthesize an analog with an electron-donating group like a methoxy (B1213986) group on the benzene ring, one would start with 2-methoxyterephthalaldehyde. The condensation with nitromethane would proceed similarly to the unsubstituted version. The synthesis of various substituted aryl-2-nitrovinyl derivatives has been reported, demonstrating the feasibility of this approach with different functional groups. wikipedia.org
Research has demonstrated the synthesis of various aryl-2-nitrovinyl derivatives with substituents on the aromatic ring. These are typically prepared via a Henry condensation between a substituted benzaldehyde (B42025) and a nitroalkane.
Table 1: Examples of Synthesized Substituted Aryl-2-Nitrovinyl Derivatives
| Compound Name | Starting Aldehyde | Substituent | Reference |
|---|---|---|---|
| 1-Chloro-4-(2-nitrovinyl)benzene | 4-Chlorobenzaldehyde | -Cl | wikipedia.org |
| 1-Methyl-4-(2-nitrovinyl)benzene | 4-Methylbenzaldehyde | -CH₃ | wikipedia.org |
The synthesis of unsymmetrical analogs, where the two vinyl groups or the aromatic rings they are attached to are different, requires a more controlled, stepwise approach. Instead of a one-pot double condensation, the synthesis would involve sequential reactions.
One potential strategy involves:
Monoprotection of Terephthalaldehyde: One of the two aldehyde groups on terephthalaldehyde is selectively protected (e.g., as an acetal).
First Henry Reaction: The remaining free aldehyde group is reacted with the first nitroalkane (e.g., nitromethane) via a Henry reaction, followed by dehydration.
Deprotection: The protecting group on the second aldehyde is removed.
Second Henry Reaction: The newly freed aldehyde group is reacted with a different nitroalkane or a substituted nitroalkane to introduce the second, distinct nitrovinyl group.
Alternatively, unsymmetrical biaryls can be constructed using cross-coupling reactions like the Suzuki or Ullmann couplings, followed by functionalization of the terminal groups. youtube.com For instance, a bromo-substituted nitrovinylbenzene could be coupled with a different arylboronic acid, which is subsequently converted to a second nitrovinyl group. The synthesis of unsymmetrical biaryl compounds has been achieved through methods like the Wittig reaction following a palladium-catalyzed coupling, demonstrating a viable route to unsymmetrical precursors. youtube.com
The vinyl groups of this compound and its derivatives are reactive functional handles that can be used for polymerization. The molecule itself can be considered a monomer for producing conjugated polymers. The synthesis of related structures like 1,4-bis(4′-vinylphenyl)-2,5-bis(octadecyloxy)benzene has been accomplished for use in photochemical [2+2] cyclo-addition polymerization on surfaces. nih.gov
The polymerization of divinylbenzene is a well-established industrial process for creating cross-linked polymers. Similarly, this compound can serve as a monomer or cross-linking agent. For example, poly(vinyl imidazolium) has been cross-linked using 1,4-bis(chloromethyl)benzene, a structurally related difunctional benzene derivative, to create adsorbent materials. youtube.com
The synthesis of oligomers or polymeric precursors can be achieved through various polymerization techniques that engage the vinyl groups. Free radical polymerization, initiated by agents like AIBN, has been used to create soluble poly(vinylborazine) from its vinyl monomer, demonstrating a pathway applicable to other vinyl-functionalized precursors. orgsyn.org The resulting polymers and oligomers could have interesting electronic and material properties due to the highly conjugated and electron-deficient nature of the repeating nitrovinyl-benzene unit.
Reaction Chemistry and Mechanistic Investigations of 1,4 Bis 2 Nitro Vinyl Benzene
Reactivity Profiles of the Nitro and Vinyl Functional Groups
The presence of both nitro and vinyl groups on the benzene (B151609) ring gives 1,4-Bis-(2-nitro-vinyl)-benzene a distinct reactivity profile. The nitro groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution. youtube.comlibretexts.org The vinyl groups, also influenced by the electron-withdrawing nitro substituents, are susceptible to addition and cycloaddition reactions.
The aromatic nitro groups of this compound can be reduced to various other nitrogen-containing functional groups, most commonly amino groups (anilines). youtube.comwikipedia.org This transformation is of significant interest as it converts the electron-withdrawing nitro groups into electron-donating amino groups, fundamentally altering the electronic properties and reactivity of the molecule. msu.edu
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide. youtube.comwikipedia.orgchemistryviews.org
Metal/Acid Reduction: A classic laboratory method involves the use of a metal, such as iron (Fe) or tin (Sn), in the presence of an acid like hydrochloric acid (HCl). youtube.comorgoreview.com This method is considered relatively mild. youtube.com
Other Reducing Agents: A variety of other reagents can effect this transformation, including sodium hydrosulfite, sodium sulfide, and samarium. wikipedia.orgorganic-chemistry.org It is noteworthy that metal hydrides are generally not used for the reduction of aryl nitro compounds to anilines as they tend to favor the formation of azo compounds. wikipedia.org
The reduction can be highly chemoselective, meaning the nitro groups can be reduced without affecting other functional groups like nitriles or ketones, which is a significant advantage in multi-step syntheses. chemistryviews.orgresearchgate.net The process is believed to proceed through intermediates such as nitrosobenzene (B162901) and phenylhydroxylamine before yielding the final aniline. orgoreview.com
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent System | Description |
| H₂/Pd-C | A standard and efficient method for catalytic hydrogenation. youtube.comchemistryviews.org |
| Fe/HCl | A classic and mild method for reduction in acidic media. youtube.comorgoreview.com |
| Sn/HCl | Another common metal/acid reduction system. orgoreview.com |
| Sodium Hydrosulfite | A useful reagent for selective reductions. wikipedia.org |
| Samarium | Can be used for chemoselective reduction of aromatic nitro groups. organic-chemistry.org |
This table is generated based on the data in the text.
The vinyl groups in this compound are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitro groups. This makes them good substrates for various addition and cycloaddition reactions.
Addition Reactions: The double bonds of the vinyl groups can undergo conjugate addition (1,4-addition) where a nucleophile adds to the β-carbon of the vinyl group. This reactivity is a hallmark of α,β-unsaturated carbonyl compounds and extends to nitroalkenes.
Cycloaddition Reactions: These are reactions where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org this compound can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. youtube.comlibretexts.org In this reaction, the electron-deficient vinyl groups react with a conjugated diene to form a six-membered ring. youtube.com The presence of the electron-withdrawing nitro group enhances the reactivity of the dienophile. youtube.com
Another important class of reactions is the [3+2] cycloaddition, such as the reaction with nitrones. rsc.org These reactions are useful for the synthesis of five-membered heterocyclic rings. The stereochemistry of these reactions is a key aspect, with the formation of specific isomers often being favored. rsc.org Photochemical [2+2] cycloadditions are also possible, leading to the formation of four-membered cyclobutane (B1203170) rings upon irradiation with visible light. nih.gov
Table 2: Types of Cycloaddition Reactions
| Reaction Type | Description |
| [4+2] Cycloaddition (Diels-Alder) | Reaction with a conjugated diene to form a six-membered ring. youtube.combeilstein-journals.org |
| [3+2] Cycloaddition | Reaction with a 1,3-dipole (e.g., a nitrone) to form a five-membered ring. rsc.org |
| [2+2] Photocycloaddition | Reaction with an olefin under photochemical conditions to form a four-membered ring. libretexts.orgnih.gov |
This table is generated based on the data in the text.
The electronic nature of the substituents on the benzene ring dictates its susceptibility to aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): The two nitrovinyl groups are strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic attack. libretexts.orgchegg.com This means that reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation will be significantly slower than for benzene itself and will require harsh reaction conditions. msu.edumasterorganicchemistry.com The electron-withdrawing nature of the nitrovinyl group directs incoming electrophiles to the meta position. chegg.com This is because the ortho and para positions are more electron-poor due to resonance delocalization of the positive charge in the intermediate carbocation (arenium ion). chegg.com
Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-withdrawing nitro groups activate the benzene ring for nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.org In this type of reaction, a nucleophile attacks an aromatic ring that bears a good leaving group and electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orgnih.gov These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov Therefore, if this compound were to have a suitable leaving group on the ring, it would be susceptible to SNAr reactions.
Detailed Mechanistic Studies of Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic routes.
Many reactions can proceed through either radical or ionic intermediates, and distinguishing between these pathways is a key area of mechanistic investigation.
Radical Pathways: Free radical reactions involve species with unpaired electrons and typically proceed through initiation, propagation, and termination steps. libretexts.orgyoutube.com While less common for the primary transformations of this compound itself, radical mechanisms can be involved in certain side reactions or under specific conditions, such as photochemical reactions. nih.gov For instance, the formation of some byproducts in cycloaddition reactions might be explained by the involvement of diradical intermediates. nih.gov The reaction of benzene with hydroxyl radicals is known to produce hydroxylated derivatives, indicating that radical pathways can lead to substitution on the aromatic ring. nih.gov
Ionic Pathways: Most of the characteristic reactions of this compound are believed to proceed through ionic intermediates.
Electrophilic Aromatic Substitution: Proceeds via a positively charged carbocation intermediate (arenium ion or sigma complex). msu.edu
Nucleophilic Aromatic Substitution: Involves a negatively charged carbanionic intermediate (Meisenheimer complex). libretexts.orgnih.gov
Addition to Vinyl Groups: Nucleophilic conjugate addition proceeds through a resonance-stabilized carbanion.
A fundamental question in many reactions is whether bond-forming and bond-breaking events occur simultaneously (concerted) or in a sequential manner (stepwise). quora.com
Concerted Mechanisms: In a concerted reaction, all bond making and breaking occurs in a single step through a single transition state, without the formation of any intermediates. wikipedia.orgyoutube.com Many pericyclic reactions, including the Diels-Alder reaction, are classic examples of concerted processes. youtube.comwikipedia.org The stereospecificity often observed in these reactions is a strong indicator of a concerted mechanism. diva-portal.org
Stepwise Mechanisms: A stepwise reaction involves one or more intermediates. quora.comyoutube.com For example, nucleophilic aromatic substitution is a classic stepwise process involving the formation of a Meisenheimer complex. libretexts.orgnih.gov Similarly, electrophilic aromatic substitution proceeds through a distinct arenium ion intermediate. msu.edu Some cycloadditions can also be stepwise, proceeding through zwitterionic or diradical intermediates, particularly when a concerted pathway is forbidden by orbital symmetry rules or when the reactants have highly polarized electronic structures. researchgate.net
The choice between a concerted and a stepwise mechanism can often be influenced by factors such as the nature of the reactants, the solvent, and the presence of catalysts. diva-portal.org Detailed kinetic studies, including the determination of kinetic isotope effects and linear free-energy relationships, are powerful tools for distinguishing between these mechanistic alternatives. diva-portal.org
Catalyst Design and Performance in Nitro-vinyl Reactions
The reactions of the nitro-vinyl groups in compounds like 1,4-bis(2-nitrovinyl)benzene are frequently enhanced and controlled by catalysts. The development of asymmetric organocatalysis, in particular, has provided powerful tools for achieving high stereoselectivity in additions to nitroalkenes. Bifunctional organocatalysts are a prominent class designed for this purpose, typically featuring both a Brønsted acid component to activate the nitroalkene and a Lewis base component to activate the nucleophile.
A common catalyst design involves a chiral scaffold, such as (R,R)-1,2-diphenylethylenediamine (DPEN) or (R,R)-1,2-cyclohexylenediamine, functionalized with a thiourea (B124793) group. mdpi.commdpi.com The thiourea moiety acts as a hydrogen-bond donor, activating the nitroalkene by coordinating to the oxygen atoms of the nitro group. This coordination increases the electrophilicity of the β-carbon. Simultaneously, a primary or secondary amine on the catalyst scaffold can react with a nucleophile, such as a ketone or aldehyde, to form a more reactive enamine intermediate. mdpi.commdpi.com This dual activation within a single chiral catalyst brings the reactants into close proximity in a well-defined spatial arrangement, enabling effective stereocontrol over the reaction.
For instance, in the Michael addition of ketones to trans-β-nitrostyrene (a model for one half of the target molecule), DPEN-derived thiourea catalysts have demonstrated high efficiency. The performance of these catalysts is influenced by the steric and electronic properties of the substituents on the thiourea nitrogen. Catalysts bearing bulky groups can enhance enantioselectivity by creating a more specific chiral pocket for the reactants. mdpi.com
| Catalyst Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|
| Isopropyl | 96 | 98 | mdpi.com |
| 3,5-bis(trifluoromethyl)phenyl | 99 | 99 | mdpi.com |
Peptide-based organocatalysts have also been explored. Short peptides rich in α-aminoisobutyric acid (Aib) can form stable 3₁₀-helices. rsc.org This helical structure can transmit the chirality from a single stereocenter at one end of the peptide to the reactive N-terminal amine at the other end, which catalyzes the reaction. These catalysts utilize the amide bonds of the peptide backbone and the terminal amine to mediate conjugate additions to β-nitrostyrene, achieving significant enantioselectivity. rsc.org
Formation of Complex Molecular Architectures
The dual reactive sites of 1,4-bis(2-nitrovinyl)benzene make it an ideal precursor for synthesizing symmetrical, complex molecules, particularly those containing heterocyclic rings or extended conjugated systems.
Synthesis of Heterocyclic Compounds via Cycloaddition with the Nitro-vinyl Moiety
The electron-deficient nitro-vinyl group is an excellent participant in cycloaddition reactions, serving as a dienophile or dipolarophile to construct various five- and six-membered heterocyclic rings. pageplace.deresearchgate.net Given that 1,4-bis(2-nitrovinyl)benzene possesses two such groups, it can undergo double cycloaddition reactions to form 1,4-phenylene bridged bis-heterocyclic compounds. researchgate.net
One documented example is the multi-component reaction of 1,4-bis((E)-2-nitrovinyl)benzene with salicylaldehyde (B1680747) and benzyl (B1604629) azide. beilstein-journals.org This reaction proceeds through a cascade process, likely involving an initial organocatalyzed Michael addition of the salicylaldehyde, followed by cyclization and subsequent [3+2] dipolar cycloaddition with the azide. This sequence, performed on both nitro-vinyl moieties, results in the formation of a 1,4-phenylene bridged bis(dihydrochromeno[3,4-d] rsc.orgpageplace.denih.govtriazole) derivative. beilstein-journals.org This demonstrates the capacity of the substrate to act as a scaffold for building intricate, fused polycyclic systems.
Other types of cycloadditions are also prevalent for nitroalkenes. nih.gov For example, they can undergo [4+2] cycloadditions (Diels-Alder reactions) with dienes to form six-membered rings or [2+2] photocycloadditions with olefins upon irradiation with visible light to yield substituted cyclobutanes. researchgate.net While specific examples of these reactions with 1,4-bis(2-nitrovinyl)benzene are not widely reported, the known reactivity of its functional groups suggests its potential for creating bis-cycloadducts under appropriate conditions.
Conjugate Addition Reactions of Nitro-vinyl Benzenes
Conjugate addition, or Michael addition, is one of the most fundamental reactions of nitroalkenes. The high electrophilicity of the β-carbon of the nitro-vinyl group facilitates the addition of a wide range of soft nucleophiles. For 1,4-bis(2-nitrovinyl)benzene, this reaction can potentially occur once or twice, leading to mono- or di-adducts, respectively.
A diverse array of nucleophiles can be employed in these additions, including:
Carbon Nucleophiles: Enolates derived from ketones, aldehydes, and malonates are commonly used to form new carbon-carbon bonds. mdpi.comnih.gov Organocatalytic methods, particularly those using chiral primary or secondary amines, can generate enamine intermediates from aldehydes or ketones, which then add to the nitroalkene in a highly stereocontrolled manner. mdpi.com
Heteroatom Nucleophiles: Thiols and amines are effective nucleophiles for conjugate addition to nitroalkenes, leading to the formation of β-aminonitroalkanes and β-thionitroalkanes, which are versatile synthetic intermediates. beilstein-journals.org
Aromatic Nucleophiles: Electron-rich aromatic compounds like indoles and anilines can also act as nucleophiles in Friedel-Crafts-type conjugate additions, a reaction that can be promoted by organocatalysts. princeton.edu
The bifunctional nature of 1,4-bis(2-nitrovinyl)benzene presents an opportunity for creating symmetrical molecules through double conjugate addition. By using two equivalents of a nucleophile, it is possible to functionalize both ends of the molecule. Controlling the stoichiometry of the nucleophile could allow for selective mono-addition, yielding an intermediate that retains a reactive nitro-vinyl group for further, different transformations. The development of catalysts that can effectively manage the reactivity of both sites is a key challenge in harnessing the full synthetic potential of this substrate. rsc.org
| Compound Name |
|---|
| This compound |
| (R,R)-1,2-diphenylethylenediamine (DPEN) |
| (R,R)-1,2-cyclohexylenediamine |
| trans-β-nitrostyrene |
| α-aminoisobutyric acid (Aib) |
| salicylaldehyde |
| benzyl azide |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution and the solid state. For a symmetrical molecule like 1,4-Bis-(2-nitro-vinyl)-benzene, NMR provides a clear picture of the distinct chemical environments of the hydrogen and carbon atoms.
The primary structure of this compound can be effectively assigned using ¹H and ¹³C NMR spectroscopy. Due to the molecule's para-substitution and center of symmetry, the number of unique signals in the spectra is reduced, simplifying analysis.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic and vinylic protons. The protons of the central benzene (B151609) ring, being chemically equivalent due to symmetry, should produce a singlet. The vinylic protons (–CH=CH–NO₂) will appear as two doublets due to coupling with each other. The electron-withdrawing nature of the nitro group significantly deshields the vinylic proton beta to the ring, shifting its signal downfield.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Due to the molecule's symmetry, only half the number of carbon signals is expected. This would include two signals for the aromatic carbons (one for the substituted carbons and one for the unsubstituted carbons) and two signals for the vinylic carbons. Similar to ¹H NMR, the nitro group's influence will cause a downfield shift in the attached vinylic carbon. For nitro-substituted aromatic compounds, the ipso-carbon (the carbon attached to the nitro group) is typically shifted significantly downfield. stackexchange.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Aromatic-H | ~7.6 | Singlet (s) | Symmetrical benzene ring leads to four equivalent protons. |
| Vinylic-H (α to ring) | ~7.5 - 7.8 | Doublet (d) | Coupled to the adjacent vinylic proton. |
| Vinylic-H (β to ring) | ~8.0 - 8.3 | Doublet (d) | Deshielded by the adjacent NO₂ group. |
| ¹³C NMR | |||
| Aromatic-C (unsubstituted) | ~129 | ||
| Aromatic-C (substituted) | ~135 | ||
| Vinylic-C (α to ring) | ~138 | ||
| Vinylic-C (β to ring) | ~140 | Deshielded by the adjacent NO₂ group. |
Note: These are estimated values based on data for similar structural motifs. Actual experimental values may vary depending on the solvent and experimental conditions.
To unambiguously confirm the atomic connectivity and stereochemistry, two-dimensional (2D) NMR experiments are invaluable. science.govslideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a key cross-peak would be observed between the two vinylic protons, confirming their adjacent relationship (³J-coupling). This helps to definitively assign the signals of the vinyl group. youtube.comyoutube.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms with their attached protons (¹J-coupling). It allows for the unambiguous assignment of each carbon signal by linking it to its corresponding, and often more easily assigned, proton signal. youtube.com For instance, the aromatic proton singlet would correlate with its corresponding aromatic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivity by detecting correlations between protons and carbons that are two or three bonds apart (²J and ³J-coupling). youtube.com This is particularly useful for connecting different fragments of the molecule. For this compound, HMBC would show correlations from the vinylic protons to the carbons of the benzene ring, confirming the attachment of the nitrovinyl groups to the central ring. It would also show correlations from the vinylic proton (α to the ring) to the vinylic carbon (β to the ring), and vice-versa. researchgate.netbas.bg
Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in related aromatic compounds. nih.gov While specific polymorphic studies on this compound are not widely reported, solid-state NMR (ssNMR) would be the definitive technique for such an investigation. In the solid state, molecules have restricted motion, and their NMR signals are influenced by the local crystalline environment. Different polymorphs, having distinct crystal packing and intermolecular interactions, would produce different ¹³C ssNMR spectra. Each unique crystal form would give rise to a unique set of chemical shifts, allowing for the identification and characterization of different polymorphs.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the characteristic absorptions of the nitro and vinyl groups. The most prominent peaks are the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. The carbon-carbon double bond of the vinyl group and the aromatic ring also give rise to characteristic signals.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetrical vibrations, such as the symmetric stretch of the nitro group and the stretching of the symmetrically substituted benzene ring, often produce strong signals in the Raman spectrum.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| Asymmetric Stretch | Nitro (NO₂) | 1550–1530 | Strong |
| Symmetric Stretch | Nitro (NO₂) | 1355–1345 | Strong |
| C=C Stretch | Vinyl (C=C) | 1640–1610 | Medium |
| C=C Stretch | Aromatic Ring | 1600–1450 | Medium-Variable |
| =C-H Bending (out-of-plane) | trans-Vinyl | 970–960 | Strong |
| C-H Bending (out-of-plane) | p-Substituted Benzene | 840–800 | Strong |
Source: Data compiled from general spectroscopic tables and studies on related nitroaromatic compounds. esisresearch.orgresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, which can be used to confirm its elemental formula. For this compound, the molecular formula is C₁₀H₈N₂O₄. nih.gov HRMS analysis would yield a measured mass that corresponds very closely to the calculated theoretical exact mass, thereby confirming the elemental composition and distinguishing it from any isomers or compounds with the same nominal mass. bas.bg
Molecular Formula: C₁₀H₈N₂O₄
Calculated Exact Mass: 220.0484 Da nih.gov
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing insight into its conjugated π-system.
The UV-Visible absorption spectrum of this compound is dictated by its extensive π-conjugated system. The structure contains a central benzene ring connected to two nitro-vinyl side chains, creating a highly conjugated "acceptor-π-bridge-acceptor" framework. This extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). msu.edu
Consequently, the molecule absorbs light in the near-UV or visible region of the electromagnetic spectrum. amazonaws.com The primary electronic transitions are of the π → π* type, which are typically intense. up.ac.zaspcmc.ac.in The presence of the electron-withdrawing nitro groups (-NO₂) and their conjugation with the phenylene-divinyl bridge causes a significant bathochromic (red) shift compared to simpler aromatics like benzene or stilbene (B7821643). up.ac.za For comparison, benzene exhibits its main absorption bands well below 260 nm, while the extended conjugation in this compound is expected to push the maximum absorption wavelength (λmax) to significantly longer values, likely in the 300-400 nm range. msu.eduup.ac.za
While the extended conjugation in this compound might suggest potential for fluorescence, nitroaromatic compounds are well-known to be weakly emissive or completely non-fluorescent. westmont.edursc.org This phenomenon is attributed to efficient fluorescence quenching pathways facilitated by the nitro group. nih.govmdpi.com
The primary mechanism for this quenching is the promotion of highly efficient intersystem crossing (ISC) from the lowest singlet excited state (S₁) to a triplet state (T₁). rsc.org The nitro group promotes spin-orbit coupling, which accelerates the rate of this otherwise spin-forbidden transition. This S₁ → T₁ transition is often much faster than the rate of fluorescence emission, meaning the excited state deactivates through non-radiative pathways rather than by emitting a photon. rsc.org Therefore, it is anticipated that this compound would exhibit very low to negligible fluorescence or photoluminescence quantum yields in solution.
X-ray Diffraction Techniques
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule. nih.gov Furthermore, it reveals how molecules pack together in the crystal lattice, governed by intermolecular forces such as van der Waals interactions and potential hydrogen bonds. nih.govnih.gov
For this compound, an SC-XRD analysis would be invaluable. It would confirm the E-configuration of the vinyl groups, which is generally expected from its synthesis. It would also provide precise measurements of the planarity of the molecule. The degree of twist between the benzene ring and the nitro-vinyl substituents is a critical parameter influencing the extent of electronic conjugation and, consequently, the material's properties. While SC-XRD is the gold standard for this information, specific and detailed crystallographic data for this compound (C₁₀H₈N₂O₄) is not available in the reviewed literature. A study on the related but larger compound 1,4-bis(4-nitrostyryl)benzene (C₂₂H₁₆N₂O₄) showed a monoclinic crystal system with significant stacking interactions. researchgate.net A similar analysis for the title compound would be required for a complete structural understanding.
Powder X-ray Diffraction (XRPD) for Crystalline Phase Identification and Polymorphism
As of the latest available research, specific Powder X-ray Diffraction (XRPD) data for the explicit identification of crystalline phases and the study of polymorphism in this compound is not documented in publicly accessible literature. While crystallographic data for isomers such as 1,4-Bis(4-nitrostyryl)benzene exists, providing insight into their molecular and crystal structures, equivalent detailed XRPD studies on this compound have not been reported.
The synthesis of related compounds has been noted to sometimes yield powders, for which XRPD would be the ideal technique for structural analysis. However, without experimental data, a detailed discussion on the d-spacings, peak intensities, and potential polymorphic forms of this compound cannot be provided at this time. Further research and publication of such data are required to elaborate on the solid-state structural characteristics of this compound.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic makeup of molecules. For 1,4-Bis-(2-nitro-vinyl)-benzene, these methods can elucidate properties ranging from its three-dimensional shape to its energetic stability and reactive nature.
Density Functional Theory (DFT) for Ground State Properties and Reaction Energetics
Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for determining the ground-state properties of medium to large-sized organic molecules like this compound.
Ground State Properties: DFT calculations can optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For this compound, a key structural feature is the planarity of the conjugated system. The central benzene (B151609) ring connected to two nitro-vinyl side chains suggests a largely planar structure to maximize π-electron delocalization. However, steric hindrance between the vinyl hydrogens and the nitro groups might induce some twisting. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), can precisely quantify this, providing the most stable conformer and its electronic energy. Studies on similar 1,4-distyrylbenzene derivatives have successfully used DFT to determine these structural parameters. acs.orgnih.gov The presence of strong electron-withdrawing nitro groups significantly influences the electron distribution across the molecule, a property that DFT calculates with high fidelity.
Reaction Energetics: DFT is also employed to calculate the energetics of chemical reactions. This includes determining the enthalpy and Gibbs free energy changes for reactions involving this compound. For instance, the energy released or consumed during addition reactions at the vinyl double bonds or the reduction of the nitro groups can be computed. rsc.orgacs.org This information is critical for predicting the feasibility and spontaneity of a reaction. By calculating the energies of reactants, products, and any intermediates, a detailed energy profile of a reaction pathway can be constructed. rsc.orgqub.ac.uk
Ab Initio and Semi-empirical Methods for Complementary Insights
While DFT is a workhorse, other quantum chemical methods offer complementary perspectives.
Ab Initio Methods: Translating to "from the beginning," ab initio methods solve the Schrödinger equation without using experimental parameters, relying only on fundamental physical constants. wikipedia.org Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide a systematic way to approach the exact solution. wikipedia.org For a molecule like this compound, while computationally expensive, high-level ab initio calculations can serve as a benchmark for validating results from more approximate methods like DFT. They are particularly valuable for systems where electron correlation effects, which DFT can sometimes struggle to describe perfectly, are critical. libretexts.org
Semi-empirical Methods: These methods simplify quantum mechanical calculations by incorporating parameters derived from experimental data. wikipedia.org Methods like AM1 and PM3 are significantly faster than DFT or ab initio calculations, making them suitable for very large molecular systems or for high-throughput screening of molecular properties. numberanalytics.com While less accurate, they can provide useful qualitative insights and initial geometries for more rigorous calculations. numberanalytics.comwustl.edu For this compound, a semi-empirical approach could be used for preliminary conformational analysis before refining the structure with DFT.
Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org
HOMO-LUMO Energy Gap Analysis for Reactivity Predictions
The HOMO and LUMO are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgwuxiapptec.com
For this compound, the extensive conjugation across the benzene ring and vinyl groups, combined with the powerful electron-withdrawing nature of the two nitro groups, is expected to significantly influence the frontier orbitals. The nitro groups will lower the energy of both the HOMO and LUMO. A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and ready to engage in chemical reactions. wuxiapptec.com The analysis of substituted 1,4-distyrylbenzenes shows that electron-donating and electron-withdrawing groups lead to a decrease in the HOMO-LUMO energy gap. acs.org
Table 1: Conceptual Frontier Orbital Energies and Global Reactivity Descriptors for this compound (Illustrative Values)
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.8 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -3.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 3.3 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. wuxiapptec.com |
| Ionization Potential (I ≈ -EHOMO) | 6.8 | Energy required to remove an electron. |
| Electron Affinity (A ≈ -ELUMO) | 3.5 | Energy released when an electron is added. |
| Global Hardness (η = (I-A)/2) | 1.65 | Measures resistance to change in electron distribution. |
| Global Softness (S = 1/2η) | 0.30 | Reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ = (I+A)/2) | 5.15 | Measures the power to attract electrons. |
Note: The values in this table are illustrative and based on typical values for similar conjugated nitroaromatic compounds. Actual values would require specific DFT or ab initio calculations.
Local Reactivity Descriptors (e.g., Fukui Functions)
f+(r) : Predicts sites for nucleophilic attack (where an electron is best accepted).
f-(r) : Predicts sites for electrophilic attack (where an electron is most easily donated).
f0(r) : Predicts sites for radical attack.
For this compound, the Fukui functions would likely predict the following:
Nucleophilic Attack (f+) : The carbon atoms of the vinyl groups, particularly the β-carbons relative to the benzene ring, are expected to be highly electrophilic due to the strong electron-withdrawing effect of the adjacent nitro groups. These sites would have large f+ values, making them susceptible to attack by nucleophiles.
Table 2: Predicted Local Reactivity Sites in this compound based on Fukui Functions
| Type of Attack | Most Probable Site(s) | Governing Fukui Function | Rationale |
|---|---|---|---|
| Nucleophilic | Vinyl β-carbons | f+ | Strong electron-withdrawing effect of the NO2 group makes these carbons electron-deficient. |
| Electrophilic | Oxygen atoms of NO2 groups | f- | High electron density localized on the oxygen atoms. |
| Radical | Nitrogen atoms and vinyl carbons | f0 | Sites with significant spin density in the radical ion state. |
Reaction Pathway Exploration and Transition State Characterization
Computational chemistry allows for the detailed exploration of reaction mechanisms, identifying the lowest energy path from reactants to products. youtube.com This involves locating and characterizing transition states—the high-energy structures that connect reactants, intermediates, and products. youtube.comyoutube.comyoutube.com
For this compound, a potential reaction of interest is the catalytic hydrogenation of the nitro groups to form amines, a common transformation for nitroaromatic compounds. rsc.orgacs.orgrsc.orgqub.ac.uk Computational studies can map out the entire reaction coordinate for this process.
Methodology:
Reactant and Product Optimization: The geometries of the starting material (this compound) and the final product (e.g., 1,4-Bis-(2-amino-vinyl)-benzene) are optimized to find their minimum energy structures.
Transition State Guess: An initial guess for the transition state structure is generated. This can be done using various algorithms that interpolate between the reactant and product structures. youtube.com
Transition State Optimization: Specialized algorithms are used to locate the exact saddle point on the potential energy surface that corresponds to the transition state. youtube.com
Frequency Calculation: A vibrational frequency analysis is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. youtube.com
By calculating the energies of the reactants, transition states, and products, a complete reaction energy profile can be constructed. This profile reveals the activation energy barriers for each step, providing a quantitative measure of the reaction kinetics. For a multi-step reaction like the reduction of two nitro groups, several intermediates (e.g., nitroso, hydroxylamine) and transition states would be identified, providing a comprehensive understanding of the mechanism. rsc.orgacs.orgresearchgate.net
Spectroscopic Property Prediction and Interpretation (e.g., TD-DFT for Optical Properties)
Time-Dependent Density Functional Theory (TD-DFT) is a leading computational method for studying the excited-state properties of molecules and predicting their optical characteristics. For a π-conjugated system like "this compound," TD-DFT is instrumental in understanding its ultraviolet-visible (UV-Vis) absorption spectrum. This analysis involves calculating the vertical excitation energies, which correspond to the absorption of light, and the associated oscillator strengths, which determine the intensity of the spectral bands.
While specific, in-depth TD-DFT studies exclusively focused on "this compound" are not widely available in published literature, the methodology has been extensively applied to structurally similar compounds. For instance, studies on molecules like 1,4-bis(benzothiazolylvinyl)benzene (BVB) use TD-DFT to elucidate the nature of electronic transitions and optimize molecular geometries. researchgate.net Such calculations can determine whether the primary electronic transitions are localized on specific parts of the molecule or are delocalized across the entire π-conjugated backbone. The method can also predict how changes in molecular geometry, such as the twisting of the vinyl groups, would affect the absorption spectrum. nih.govnih.gov
A theoretical TD-DFT analysis of "this compound" would typically investigate the transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other low-lying virtual orbitals. The strong electron-withdrawing nature of the two nitro groups is expected to significantly lower the energy of the LUMO, leading to a red-shift in the absorption spectrum compared to the unsubstituted parent molecule, divinylbenzene (B73037). The calculations would provide a quantitative prediction of the maximum absorption wavelength (λmax) and help assign the observed spectral peaks to specific electronic excitations (e.g., π → π* transitions).
Table 1: Illustrative Data from a Hypothetical TD-DFT Analysis of this compound
| Calculated Parameter | Predicted Information | Significance |
| Excitation Energy (eV) | Predicts the position of absorption peaks in the UV-Vis spectrum. | Correlates theoretical structure with experimental spectroscopic data. |
| Oscillator Strength (f) | Predicts the intensity of absorption peaks. | Helps to identify the major electronic transitions responsible for the color and optical properties. |
| Wavelength (λmax) | The wavelength of maximum light absorption. | A key parameter for applications in optical materials and dyes. |
| Orbital Contributions | Identifies which molecular orbitals (e.g., HOMO, LUMO) are involved in the transition. | Provides insight into the nature of the excitation (e.g., charge transfer, local excitation). |
These theoretical predictions are crucial for the rational design of new organic materials with tailored optical properties for applications in fields like organic light-emitting diodes (OLEDs) and nonlinear optics.
Conformational Analysis and Stereochemical Preferences of Nitro-vinyl Moieties
The three-dimensional structure and conformational flexibility of "this compound" are critical determinants of its physical and electronic properties. The molecule's stereochemistry is primarily defined by the geometry around the two vinyl double bonds and the rotational freedom around the single bonds connecting the vinyl groups to the central benzene ring.
However, complete planarity can be hindered by steric repulsion. Computational studies on related stilbene-like molecules, such as 1,4-Bis(4-nitro-styr-yl)benzene, have shown that slight twisting between the central and outer aromatic rings can occur. psu.edu In the case of "this compound," the key conformational degrees of freedom are the dihedral angles defining the orientation of the nitro-vinyl groups with respect to the central phenyl ring.
Rotational barriers around the C(aryl)–C(vinyl) single bonds determine the accessibility of different conformers (rotamers). While conjugation provides a certain degree of rotational hindrance, studies on similar molecules like 1,4-bis(phenylethynyl)benzene (B159325) have shown that the energy barrier to rotation in the ground state can be relatively low. nih.gov This suggests that "this compound" may exist as a mixture of conformers in solution at room temperature. Theoretical calculations can quantify these energy barriers and identify the lowest-energy conformation. The planarity is also crucial as twisting the molecule can alter the electronic and chiroptical properties of the system. researchgate.net
Table 2: Key Conformational and Stereochemical Features of this compound
| Feature | Description | Expected Preference |
| Stereoisomerism | Configuration at the C=C double bonds. | The (E,E)-isomer is the most stable due to minimized steric repulsion. nih.gov |
| Planarity | Coplanarity of the benzene ring and the two nitro-vinyl side chains. | A largely planar structure is favored to maximize π-conjugation. |
| Dihedral Angle (C-C-C=C) | Rotation around the single bond between the benzene ring and the vinyl group. | Small deviations from 0° or 180° are expected to relieve minor steric strain. |
| Rotational Barrier | The energy required to rotate the nitro-vinyl group relative to the phenyl ring. | Computationally predicted to be relatively low in the ground state, allowing for conformational flexibility. nih.gov |
Understanding these conformational details is essential, as the degree of planarity directly influences the extent of π-conjugation, which in turn governs the molecule's optical and electronic properties, including its absorption spectrum and charge transport capabilities.
Crystal Engineering and Supramolecular Assemblies
Analysis of Crystal Packing Modes in 1,4-Bis-(2-nitro-vinyl)-benzene Derivatives
The crystal structures of derivatives of this compound reveal common packing motifs driven by the desire to maximize favorable intermolecular contacts. For instance, the analysis of a related compound, 1,4-bis((E)-2-nitroprop-1-enyl)benzene, shows that molecules are organized into infinite stacks. researchgate.netresearchgate.net This stacking is a recurring theme in the crystal engineering of planar aromatic molecules.
These examples suggest that the crystal packing of this compound would likely be dominated by the stacking of its planar molecular framework, influenced by the electronic and steric nature of the nitrovinyl substituents.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comrsc.org By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions.
For derivatives of this compound, Hirshfeld analysis has been instrumental in deconvoluting the complex network of intermolecular forces. researchgate.netresearchgate.netnih.gov The analysis provides a fingerprint plot, which is a two-dimensional histogram of the distances from the Hirshfeld surface to the nearest atom nucleus inside (di) and outside (de) the surface. This plot offers a quantitative summary of the types and relative contributions of different intermolecular contacts. For example, in a study of 1,4-bis((E)-2-nitroprop-1-enyl)benzene, Hirshfeld analysis was used to assess the contributions of various interactions, including C–H⋯O, C–H⋯π, π–π, and NO₂⋯NO₂ contacts. researchgate.net This detailed analysis confirms the significance of the interactions predicted by general chemical principles and provides a deeper understanding of the crystal packing.
Strategies for Crystal Design and Polymorphism Control
The ability to control the crystal structure of a molecule is a central goal of crystal engineering, as different crystalline forms, or polymorphs, can exhibit vastly different physical properties. For this compound and its derivatives, several strategies can be employed to influence crystal packing and control polymorphism.
One approach is the introduction of functional groups that can form strong and directional intermolecular interactions, such as hydrogen or halogen bonds. mdpi.com By systematically varying substituents on the benzene (B151609) ring or the vinyl groups, it is possible to tune the balance of intermolecular forces and favor the formation of a desired crystal structure. For example, the replacement of a hydrogen atom with a halogen could introduce halogen bonding as a dominant structure-directing interaction.
Another strategy involves cocrystallization, where the target molecule is crystallized with a second component (a coformer) to form a new crystalline phase with a unique structure and properties. The choice of coformer is guided by its ability to form complementary intermolecular interactions with the target molecule.
Control over crystallization conditions, such as solvent, temperature, and cooling rate, can also be used to influence which polymorph is obtained. Different solvent environments can favor different intermolecular interactions, leading to the formation of distinct crystal structures. A thorough understanding of the interplay between molecular structure and intermolecular forces is essential for the rational design of crystalline materials based on this compound with tailored properties.
Due to a lack of available scientific research and data specifically on the host-guest chemistry and supramolecular encapsulation of this compound in aqueous media, it is not possible to generate a detailed and informative article on this subject. Searches for relevant scholarly articles have not yielded the specific findings required to address the requested outline, and therefore the construction of an accurate and data-supported article as per the user's instructions cannot be fulfilled at this time.
Polymerization and Macromolecular Architectures
Behavior of 1,4-Bis-(2-nitro-vinyl)-benzene as a Monomer
The polymerization behavior of this compound is dominated by the strong electron-withdrawing nature of the nitro groups, which significantly influences the reactivity of the adjacent vinyl groups.
Attempts to polymerize monomers containing nitrovinyl groups, such as the closely related β-nitrostyrene, via free-radical mechanisms have been shown to be unsuccessful. acs.org Instead of promoting polymerization, nitro-substituted styrenes act as potent inhibitors. acs.orgmdpi.com The AIBN-initiated polymerization of β-nitrostyrene, for instance, is negligible. acs.org When introduced into a free-radical polymerization system with other monomers like styrene (B11656), even millimolar concentrations of the nitro compound lead to a significant decrease in the polymerization rate and the molecular weight of the resulting polymer. acs.org
This inhibitory effect is attributed to a unique mechanism involving the β-nitro radicals that would be formed upon the addition of a free radical to the vinyl double bond. These intermediates can readily eliminate nitrogen dioxide (NO₂), a stable radical that can terminate propagating polymer chains, thus stifling polymer growth. acs.org Given that this compound possesses two such nitrovinyl groups, it is expected to be a powerful inhibitor of free-radical polymerization, preventing the formation of a polymer network through this method.
In stark contrast to its behavior in radical systems, the electronic nature of this compound makes it an ideal candidate for anionic polymerization. Vinyl monomers bearing strong electron-withdrawing substituents readily undergo polymerization initiated by nucleophiles or electron transfer. eresearchco.comwikipedia.org Studies on β-nitrostyrene and its derivatives have demonstrated that they readily form high polymers through anionic initiation with bases like alkoxide ions. researchgate.netcapes.gov.br
The initiation can be achieved using various methods, including conventional anionic initiators like sodium methoxide (B1231860) or via high-energy radiation in aprotic solvents, which generates solvated electrons that initiate polymerization by forming a radical anion with the monomer. researchgate.nettandfonline.com The polymerization rate of β-nitrostyrene has been found to be first order with respect to both monomer and initiator concentrations. researchgate.net
Since this compound has two vinyl groups susceptible to anionic attack, its polymerization will invariably lead to a three-dimensional, cross-linked network. This process can be considered a form of controlled polymerization, as the anionic mechanism inherently limits side reactions like chain transfer, allowing for the formation of a well-defined network architecture rather than linear, soluble chains. The insolubility of anionically prepared poly(β-nitrostyrene) in most common organic solvents further supports the formation of a robust, cross-linked structure. researchgate.net
Table 1: Kinetic Data for the Anionic Polymerization of Substituted β-Nitrostyrenes Data derived from studies on monofunctional analogs.
| Monomer | Initiator | Temperature (°C) | Rate Constant (dm³·mol⁻¹·s⁻¹) | Activation Energy (kJ·mol⁻¹) |
| β-Nitrostyrene | Sodium Methoxide | 15, 20, 25 | ~0.25 | ~24 |
| p-Methoxy-β-nitrostyrene | Sodium Methoxide | 15, 20, 25 | ~0.25 | ~24 |
| p-Methyl-β-nitrostyrene | Sodium Methoxide | 15, 20, 25 | ~0.25 | ~24 |
| β-Nitrostyrene | Sodium Ethoxide | 15, 20, 25 | ~0.25 | ~16 |
Source: Based on data for β-nitrostyrene and its derivatives. researchgate.net
The influence of this compound in copolymerization is highly dependent on the chosen polymerization mechanism. In free-radical systems, it would act as a cross-linking inhibitor rather than a comonomer. acs.org
However, in non-radical systems, copolymerization is feasible. Spontaneous block copolymerization has been observed between 4-aminostyrene (an electron-donating monomer) and nitrostyrenes (electron-accepting monomers) in aqueous solutions, proceeding via a charge-transfer complex. chem-soc.si This suggests that this compound could be copolymerized with electron-rich comonomers. In such a scenario, it would act as a cross-linking agent, incorporating into the polymer backbone and connecting different polymer chains. The ratio of the monomers in the feed would directly influence the final polymer structure, particularly the density of cross-links and, consequently, its mechanical and thermal properties. chem-soc.si
Properties and Characterization of Resultant Polymers
The polymers derived from this compound are expected to be rigid, cross-linked thermosets with distinct properties imparted by the high density of aromatic rings and polar nitro groups.
Upon polymerization via an anionic mechanism, the bifunctional nature of this compound ensures the formation of a polymer network. The cross-linking density would be inherently high, as each monomer unit acts as a junction point in the three-dimensional structure. This high degree of cross-linking is expected to result in a rigid, amorphous, and insoluble material. The morphology would be that of a dense network, likely exhibiting low swelling in most organic solvents, a characteristic noted for the linear, yet insoluble, poly(β-nitrostyrene). researchgate.net The insolubility and infusibility are direct consequences of the network architecture, which severely restricts the mobility of polymer segments.
Direct spectroscopic and thermal data for poly(this compound) is not widely available; however, properties can be inferred from its structural analog, poly(p-nitrostyrene) (PNS). electronicsandbooks.comkpi.ua
Spectroscopic Analysis:
FT-IR Spectroscopy: The infrared spectrum of the polymer would be expected to show strong characteristic absorption bands for the nitro group (NO₂) at approximately 1520 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching). Other significant peaks would include those for C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C=C stretching within the benzene (B151609) ring (~1600 cm⁻¹ and 1450 cm⁻¹), and C-H bending. The disappearance of vinyl C=C stretching bands (~1630 cm⁻¹) and vinyl C-H bands (~990 and 910 cm⁻¹) would confirm polymerization.
NMR Spectroscopy: In ¹H NMR analysis, the characteristic signals for the vinyl protons (typically between 5-7 ppm) would be absent in the polymer. The spectrum would be dominated by broad signals corresponding to the aromatic protons and the protons on the polymer backbone.
Thermal Analysis: Studies on poly(p-nitrostyrene) show that the presence of the nitro group significantly affects thermal stability. electronicsandbooks.comresearchgate.net
Thermogravimetric Analysis (TGA): Poly(p-nitrostyrene) exhibits lower thermal stability compared to polystyrene. The main thermal degradation process for the linear polymer is depolymerization. electronicsandbooks.comresearchgate.net For a cross-linked network of poly(this compound), depolymerization would still be a likely degradation pathway, but the onset of degradation might be altered due to the network structure. The polymer would be expected to leave a significant char residue at high temperatures due to its cross-linked, aromatic nature.
Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) for poly(4-nitrostyrene) is reported to be around 194.6°C, which is substantially higher than that of polystyrene (~100°C). kpi.ua The high Tg is due to the polar interactions of the nitro groups and the rigidity of the phenyl rings. The cross-linked polymer from this compound would be expected to have an even higher Tg, or more likely, would not exhibit a distinct glass transition before the onset of thermal decomposition due to the highly restricted chain mobility in the network.
Table 2: Thermal Properties of Poly(p-nitrostyrene) Data from a linear, monofunctional analog.
| Property | Value | Comparison |
| Glass Transition Temperature (Tg) | ~195 °C | Significantly higher than Polystyrene (~100 °C) |
| Onset of Degradation (T_onset) | ~315 °C | Lower than Polystyrene (~388 °C) |
| Primary Degradation Mechanism | Depolymerization | Similar to Polystyrene |
Source: Based on data for poly(p-nitrostyrene). electronicsandbooks.comkpi.ua
Integration into Coordination Polymers and Metal-Organic Frameworks
Coordination polymers and metal-organic frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The modular nature of these materials, allowing for systematic variation of both the inorganic and organic components, has established them as a significant area of research. The unique electronic and structural characteristics of 1,4-bis(2-nitrovinyl)benzene make it a promising, though not yet extensively explored, component for creating functional MOFs.
The successful integration of 1,4-bis(2-nitrovinyl)benzene into a coordination polymer or MOF first requires its functionalization to act as a suitable ligand. The vinyl groups in their native state are not typically used for direct coordination to metal centers in MOF synthesis. Therefore, the primary design strategy involves the chemical modification of the 1,4-bis(2-nitrovinyl)benzene molecule to incorporate established metal-coordinating functional groups.
A common approach is to utilize a precursor to 1,4-bis(2-nitrovinyl)benzene, such as terephthalaldehyde (B141574), and build a ligand that already contains coordinating moieties. For instance, dicarboxylic acids are widely employed as linkers in MOF synthesis. researchgate.netnih.gov A potential synthetic route to a dicarboxylate ligand incorporating the desired functionality could involve the Knoevenagel condensation of terephthalaldehyde with a nitro-substituted acetic acid derivative, followed by further modifications.
Alternatively, post-synthetic modification (PSM) offers a powerful strategy for introducing the nitro-vinyl functionality into a pre-existing MOF. rsc.orgrsc.orgacs.orgresearchgate.net This approach involves synthesizing a MOF with reactive functional groups, such as amines or aldehydes, which can then be chemically transformed to introduce the desired nitro-vinyl moiety. For example, a MOF constructed from an amino-functionalized linker could potentially undergo a reaction sequence to introduce the nitro-vinyl group. rsc.orgrsc.org This method allows for the incorporation of functionalities that might not be stable under the solvothermal conditions typically used for de novo MOF synthesis. escholarship.org
The presence of the electron-withdrawing nitro groups is known to influence the electronic properties of the resulting MOF, potentially enhancing its performance in applications such as gas adsorption and catalysis. chemistryviews.orgacs.orgresearchgate.net The vinyl groups, on the other hand, could serve as sites for further post-synthetic polymerization, leading to the formation of mixed-matrix membranes or other hierarchical structures. rsc.orgkaist.ac.kr
Table 1: Potential Synthetic Strategies for Ligands Incorporating Nitro-vinylbenzene Units
| Strategy | Description | Advantages | Challenges | Relevant Precursors/Reagents |
| Direct Synthesis | Synthesis of a bifunctional ligand containing both metal-coordinating groups (e.g., carboxylates, azoles) and the 1,4-bis(2-nitrovinyl)benzene core prior to MOF assembly. | Precise control over ligand structure and functionality. | The nitro-vinyl group may not be stable under solvothermal synthesis conditions. | Terephthalaldehyde, nitroacetic acid derivatives, metal salts. |
| Post-Synthetic Modification (PSM) | Introduction of the nitro-vinyl functionality into a pre-formed MOF containing reactive groups. rsc.orgrsc.orgacs.org | Allows for the incorporation of sensitive functional groups. Retains the parent MOF's topology. nih.gov | Incomplete conversion and potential for side reactions. | MOFs with amino or aldehyde functionalities, nitromethane (B149229), benzaldehyde (B42025) derivatives. |
Other essential characterization techniques include:
Spectroscopic Methods: Infrared (IR) and Raman spectroscopy can confirm the presence of the nitro and vinyl functional groups within the MOF structure. Nuclear Magnetic Resonance (NMR) spectroscopy of digested MOF crystals can verify the integrity of the organic linker after synthesis.
Thermal Analysis: Thermogravimetric analysis (TGA) is used to assess the thermal stability of the MOF and to determine the temperature at which the framework begins to decompose.
Porosity Measurement: Gas sorption analysis, typically using nitrogen at 77 K, is employed to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the MOF, which are critical parameters for applications in gas storage and separation. chemistryviews.org
Table 2: Common Characterization Techniques for Metal-Organic Frameworks
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D structure, bond lengths and angles, framework topology. |
| Powder X-ray Diffraction (PXRD) | Phase purity, crystallinity, structural integrity after modification. |
| Infrared (IR) & Raman Spectroscopy | Presence of functional groups (e.g., -NO2, -C=C-). |
| Nuclear Magnetic Resonance (NMR) | Integrity and structure of the organic linker after synthesis. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. |
| Gas Sorption Analysis | BET surface area, pore volume, and pore size distribution. |
Advanced Material Science Applications Excluding Biological/medical
Organic Electronic and Photonic Materials
The field of organic electronics leverages the tunable properties and processing advantages of carbon-based molecules for applications in electronic and photonic devices. Compounds with extended π-conjugated systems, donor-acceptor characteristics, and high charge carrier mobility are particularly sought after.
Organic semiconductors are the foundational materials for devices like organic field-effect transistors (OFETs) and organic solar cells. Their performance is intrinsically linked to the efficiency of charge transport, which can occur through hopping between localized states or band-like transport in highly crystalline structures. rsc.org The charge transport characteristics of a material are influenced by factors such as molecular packing in the solid state, electronic coupling between molecules, and reorganization energy. hexapb.com
While specific charge mobility values for 1,4-bis(2-nitrovinyl)benzene are not prominently documented, its structure suggests potential as an n-type (electron-transporting) semiconductor. The strong electron-withdrawing nature of the two nitro groups reduces the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the injection and transport of electrons. The planar benzene (B151609) core and conjugated vinyl linkages could promote π-π stacking in the solid state, creating pathways for charge transport. However, the charge transport mechanism would likely be a hopping-based process, typical for many organic materials, influenced by structural and energetic disorder.
Organic Light-Emitting Diodes (OLEDs) are solid-state devices that emit light from a thin film of organic compounds when an electric current is applied. acs.org The basic structure of an OLED consists of an emissive layer situated between a cathode and an anode. acs.orglookchem.com The development of efficient and stable emitter materials is crucial for advancing OLED technology for displays and lighting. x-mol.com
The potential application of 1,4-bis(2-nitrovinyl)benzene in OLEDs is speculative. Typically, highly fluorescent or phosphorescent materials are used as emitters. For instance, a related compound, 1,4-bis(2-methylstyryl)benzene (B77584) (Bis-MSB), is known for its high quantum yield and blue fluorescence, making it suitable for use as a dopant in polymer optical fibers for luminescent applications. researchgate.net The introduction of nitro groups, as in 1,4-bis(2-nitrovinyl)benzene, often quenches fluorescence, which would likely make it unsuitable as a primary light-emitting material. However, its electron-transporting properties could make it a candidate for use in electron-transport layers (ETLs) or as a host material for an emissive dopant in OLEDs, working in conjunction with a hole-transport layer (HTL) to achieve balanced charge injection and recombination in the emissive zone. acs.org
Nonlinear optical (NLO) materials are substances whose optical properties, such as refractive index, change with the intensity of incident light. nih.gov These materials are critical for technologies like optical switching and frequency conversion. nih.govnih.gov Organic molecules with large hyperpolarizabilities (β and γ) are of particular interest due to their fast response times and high NLO activity. nih.gov
The structure of 1,4-bis(2-nitrovinyl)benzene is conducive to NLO activity. It possesses a centrosymmetric D₂h symmetry, which typically results in a zero first hyperpolarizability (β). However, it is expected to exhibit a significant third-order NLO response (characterized by the second hyperpolarizability, γ). This is due to the extended π-conjugation across the molecule, which is further enhanced by the strong electron-withdrawing nitro groups. Such push-pull systems are known to exhibit promising NLO properties. researchgate.net Theoretical calculations on similar D-π-A-π-D structures (where D is a donor and A is an acceptor) have shown that modifying acceptor groups can significantly tune NLO responses. nih.gov Although experimental NLO data for 1,4-bis(2-nitrovinyl)benzene is scarce, related compounds have been synthesized and investigated for their NLO properties, suggesting it is a promising candidate for applications in optical signal processing. nih.gov
Energy Storage and Switching Devices
The demand for next-generation data storage and electronic components has spurred research into new materials for memory and energy storage applications. Organic molecules offer advantages in terms of low-cost fabrication, flexibility, and tunable electronic properties.
Resistive switching is a phenomenon where a material's electrical resistance can be toggled between two or more stable states by applying an external voltage. This forms the basis of resistive random-access memory (ReRAM), a type of non-volatile storage. mdpi.comnih.gov Organic materials, including small molecules and polymers, have been actively explored for ReRAM applications. rsc.orgresearchgate.net
Direct studies on the resistive switching behavior of 1,4-bis(2-nitrovinyl)benzene are not available. However, research on a structurally analogous, albeit more complex, derivative, trans,trans-1,4-bis-(2-(2-naphthyl)-2-(butoxycarbonyl)-vinyl)benzene, demonstrates the potential of this molecular backbone in memory devices. mdpi.com When blended with polyvinyl alcohol (PVA), this derivative exhibited non-volatile memory switching with two distinct ON and OFF states. mdpi.com The device showed stable endurance and retention with ON/OFF ratios as high as 100. mdpi.com The switching mechanism was attributed to Ohmic conduction and tunneling through trap states. mdpi.com These findings suggest that the 1,4-divinylbenzene (B89562) core can be functionalized to create materials for resistive memory applications.
Table 1: Resistive Switching Parameters for a 1,4-Divinylbenzene Derivative Composite Data for a device based on trans,trans-1,4-bis-(2-(2-naphthyl)-2-(butoxycarbonyl)-vinyl)benzene–PVA composite.
| Parameter | Value |
| Device Structure | Ag / Active Layer / ITO-PET |
| Sweeping Voltage | -10 V to +10 V |
| ON/OFF Ratio | 14 and 100 |
| Switching Type | Bipolar |
| Data sourced from MDPI and PubMed articles. mdpi.com |
Dielectric materials are electrical insulators that can be polarized by an applied electric field, allowing them to store energy. They are essential components in capacitors and other electronic devices. Polymer-filler composites are often created to enhance the dielectric constant of polymers for practical applications. hexapb.com Fillers can be inorganic or organic and come in various morphologies. hexapb.com
Chemosensing and Environmental Monitoring
The 1,4-distyrylbenzene core, which forms the backbone of 1,4-Bis-(2-nitro-vinyl)-benzene, is a well-known fluorophore. The incorporation of specific functional groups onto this backbone allows for the design of chemosensors that can selectively detect various analytes, including metal ions and other organic molecules.
While direct studies on this compound as a metal ion chemosensor are not prominent in the literature, the design principles are well-established using its structural analogs, such as 1,4-bis(styryl)benzene derivatives. The fundamental design of such a chemosensor involves two key components: a signaling unit (the fluorophore) and a recognition unit (the receptor). The 1,4-distyrylbenzene framework serves as an excellent signaling unit due to its inherent fluorescence. The recognition unit is a molecular group specifically chosen to bind with a target metal ion. This binding event alters the photophysical properties of the fluorophore, leading to a detectable signal, such as a change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength.
A notable design strategy involves the "turn-off" sensing mechanism. For instance, an ionic conjugated oligoelectrolyte based on 1,4-bis(styryl)benzene (M1Q) was developed as a fluorescent probe for mercury(II) ions (Hg²⁺) in water. nih.govnih.gov In this design, a thioacetal moiety was incorporated as the Hg²⁺ recognition site. nih.govnih.gov In the presence of Hg²⁺, the thioacetal group is hydrolyzed to an aldehyde. This transformation disrupts the electronic structure of the conjugated system, resulting in a decrease, or quenching, of the photoluminescence intensity. nih.govnih.gov To enhance water solubility for environmental monitoring applications, quaternized ammonium (B1175870) groups were also added to the structure. nih.govnih.gov
Another approach involves modifying the terminal ends of the distyrylbenzene (B1252955) fluorophore with receptor groups that have a high affinity for specific metal ions. Research has shown that distyrylbenzene probes featuring an N,N-bis-(2-acetoxyethyl)amino receptor can selectively detect zinc (Zn²⁺) and silver (Ag⁺) ions. nih.gov The interaction between the receptor and the metal ion perturbs the intramolecular charge transfer (ICT) characteristics of the molecule, causing a distinct change in its emission spectrum. nih.gov These examples demonstrate that by strategically selecting the receptor unit, the versatile 1,4-distyrylbenzene scaffold can be tailored to create highly selective and sensitive chemosensors for a variety of target metal ions.
Table 1: Examples of Chemosensors Based on the 1,4-Distyrylbenzene Backbone
| Sensor Compound | Target Ion(s) | Sensing Mechanism | Limit of Detection (LOD) |
| Ionic 1,4-bis(styryl)benzene with thioacetal group (M1Q) | Hg²⁺ | Fluorescence Quenching | 7 nM nih.gov |
| 2,5-dicyano-distyrylbenzene with N,N-bis-(2-acetoxyethyl)amino receptor (DMDE) | Zn²⁺, Ag⁺ | New Emission Peak | Not Reported nih.gov |
| 4,4′-diamino-2,2′-stilbene disulfonic acid | Sn²⁺ | Fluorescence Quenching | Not Reported nih.gov |
The detection of nitroaromatic compounds (NACs) is crucial for security and environmental monitoring, as many are components of explosives or are industrial pollutants. nih.govresearchgate.netmdpi.com The primary mechanism for their detection via luminescence is photoinduced electron transfer (PET). mdpi.comnih.gov Typically, an electron-rich fluorescent sensor material donates an electron to the electron-deficient nitroaromatic analyte upon photoexcitation. This process quenches the fluorescence of the sensor, providing a "turn-off" signal. nih.govmdpi.com
Given that this compound is itself a highly electron-deficient molecule due to its two nitro groups, it is not suitable to function as the fluorescent donor in such a sensing system. Instead, it would be considered a quencher. However, the underlying divinylbenzene (B73037) or stilbene (B7821643) backbone can be incorporated into electron-rich, fluorescent platforms designed to detect NACs.
Luminescent coordination polymers and metal-organic frameworks (MOFs) are effective platforms for this purpose. nih.govnih.govmdpi.com These materials often feature extended π-conjugated ligands that give them strong native fluorescence. nih.gov When exposed to nitroaromatic analytes like 2,4,6-trinitrophenol (TNP) or dinitrobenzene (DNB), the electron-rich framework can engage in π-π stacking interactions with the analyte. nih.gov Upon excitation, an electron is transferred from the framework's excited state to the low-lying unoccupied molecular orbital of the nitroaromatic compound, resulting in significant fluorescence quenching. mdpi.commdpi.com For example, a Cd(II)-based coordination polymer demonstrated effective sensing of various nitroaromatics through this emission-quenching mechanism. nih.gov Similarly, fluorescent conjugated polymers, such as those containing polyaniline or phenylene-ethynylene units, have been successfully used as sensitive fluorophores for detecting trace amounts of NACs in water. mdpi.comnih.gov
Table 2: Examples of Luminescent Platforms for Nitroaromatic Analyte Detection
| Sensing Platform | Target Analyte(s) | Sensing Mechanism | Limit of Detection (LOD) |
| Polyaniline-Ag Composite | 2,4,6-Trinitrophenol (TNP) | Fluorescence Quenching (PET) | 5.58 x 10⁻⁷ M mdpi.com |
| Polyaniline-Ag Composite | Dinitrobenzene (DNB) | Fluorescence Quenching (PET) | 2.33 x 10⁻⁵ M mdpi.com |
| Cd(II) Coordination Polymer | 2,4,6-Trinitrophenol (TNP) | General Quenching Sensor | Not Specified nih.gov |
| Pyrimidine-based Dyes | 2,4,6-Trinitrotoluene (TNT) | Fluorescence Quenching | 10⁻⁴ to 10⁻⁶ M researchgate.net |
Role as Photoinitiators in Polymerization Processes
A photoinitiator is a molecule that, upon absorbing light, generates reactive species—typically free radicals or cations—that initiate a polymerization chain reaction. wikipedia.orgwikipedia.orgsigmaaldrich.com The effectiveness of a photoinitiator is determined by its ability to efficiently absorb light and subsequently cleave or react to produce these initiating species. sigmaaldrich.commdpi.com
The compound this compound is not known to function as a photoinitiator for polymerization. Its chemical structure, specifically the presence of nitro groups, makes it fundamentally unsuitable for this role. Nitro compounds are well-known radical scavengers and polymerization inhibitors. The electron-deficient nitro group can effectively trap free radicals, terminating the chain reaction rather than starting it. This property is the opposite of what is required for an initiator.
While the vinyl groups in the molecule are polymerizable units, and the conjugated system can absorb UV-Vis light, the energy absorbed is unlikely to lead to the generation of initiating radicals. Research on the related compound, β-nitrostyrene, shows that it can undergo polymerization, but this is typically achieved through anionic polymerization initiated by strong chemical bases like sodium alkoxide, not by light. researchgate.net Other photochemical reactions, such as [2+2] photocycloaddition, have been observed with β-nitrostyrenes upon irradiation with visible light, confirming their photoactivity. nih.gov However, this reaction leads to the formation of cyclobutane (B1203170) dimers rather than initiating the chain polymerization of other monomers. nih.gov
Therefore, based on fundamental chemical principles and the available scientific literature, this compound and related nitrovinyl compounds are considered polymerization inhibitors or monomers for specific non-radical pathways, not photoinitiators for standard polymerization processes.
Table 3: Comparison of a Typical Photoinitiator and a Nitroalkene
| Property | Typical Photoinitiator (e.g., Benzoin) | Nitroalkene (e.g., β-Nitrostyrene) |
| Primary Role in Polymerization | Initiates chain reaction by generating free radicals upon UV exposure. researchgate.net | Inhibits/terminates radical chain reactions; can act as a monomer in anionic polymerization. researchgate.net |
| Reaction upon UV Irradiation | Undergoes unimolecular bond cleavage (α-cleavage) to form two distinct radical species. researchgate.net | Can undergo [2+2] photocycloaddition to form dimers. nih.gov |
| Interaction with Radicals | Generates radicals. | Traps/scavenges radicals. |
| Functional Groups | Carbonyl group adjacent to a cleavable bond (e.g., benzoin (B196080) ether, acetophenone). sigmaaldrich.com | Electron-withdrawing nitro group attached to a vinyl group. |
Future Research Directions
Development of Green Chemistry Approaches for Synthesis and Functionalization
Traditional methods for synthesizing nitroaromatic compounds often rely on harsh reagents and generate significant chemical waste. researchgate.netresearchgate.netsigmaaldrich.com Future research will likely prioritize the development of more environmentally benign synthetic routes to 1,4-Bis-(2-nitro-vinyl)-benzene and its derivatives.
Mechanochemical Synthesis: A promising solvent-free approach involves mechanochemical nitration, where mechanical energy from milling is used to drive the reaction between a precursor, a solid catalyst, and a nitrate (B79036) salt. researchgate.netresearchgate.netsigmaaldrich.com Research in this area for this compound could explore the optimization of catalysts and reaction conditions to improve yield and selectivity, thereby reducing the environmental impact associated with traditional solvent-based methods. researchgate.netresearchgate.net
Flow Chemistry: Continuous flow chemistry offers enhanced safety, better temperature control, and improved scalability for exothermic reactions like nitration. researchgate.netnih.govnih.gov The application of flow reactors to the synthesis of this compound could lead to higher yields and purity while minimizing the risks associated with batch processing of energetic compounds. researchgate.netacs.org
Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, has been shown to accelerate reaction rates and improve yields for the synthesis of various organic compounds, including nitroaromatics. researchgate.netchemrxiv.org Investigating ultrasound-assisted synthesis for this compound could offer a more energy-efficient and faster alternative to conventional heating methods. researchgate.net
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Future research could explore the use of biocatalysts, such as hydrogenases, for the selective functionalization of the nitro groups in this compound, for example, in their reduction to amino groups under mild, aqueous conditions. mdpi.comosti.gov This would provide a green pathway to novel derivatives with potential applications in pharmaceuticals and materials science.
| Green Chemistry Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Mechanochemistry | Solvent-free, reduced waste, enhanced safety. researchgate.netresearchgate.net | Catalyst development, optimization of milling parameters. researchgate.netresearchgate.net |
| Flow Chemistry | Improved safety, better heat control, scalability, higher yields. researchgate.netnih.govacs.org | Reactor design, optimization of flow conditions. researchgate.netnih.gov |
| Ultrasound-Assisted Synthesis | Faster reaction rates, increased yields, energy efficiency. researchgate.netchemrxiv.org | Optimization of ultrasonic parameters, solvent selection. researchgate.netchemrxiv.org |
| Biocatalysis | High selectivity, mild reaction conditions, aqueous media. mdpi.comosti.gov | Enzyme discovery and engineering, process optimization. mdpi.comosti.gov |
Exploration of Novel Reaction Pathways and Catalytic Systems
The reactivity of the nitrovinyl groups and the central benzene (B151609) ring in this compound offers a rich landscape for exploring novel chemical transformations and catalytic systems.
Palladium-Catalyzed Cross-Coupling Reactions: The development of advanced palladium catalysts and ligands has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgacs.org Future work on this compound could involve leveraging these catalytic systems for functionalization. For instance, Suzuki-Miyaura, Heck, or Sonogashira coupling reactions could be employed to attach various functional groups to the benzene core or the vinyl moieties, leading to a diverse library of new materials with tailored electronic and optical properties.
Tandem and Multicomponent Reactions: Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient strategy for building molecular complexity. researchgate.netresearchgate.netnih.gov Designing tandem reaction sequences starting from this compound could lead to the rapid synthesis of complex heterocyclic or polycyclic structures. For example, a tandem Michael addition-cyclization sequence could be envisioned to construct novel ring systems.
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Future research could explore the use of chiral organocatalysts to achieve enantioselective transformations of the prochiral vinyl groups in this compound, leading to the synthesis of chiral materials with potential applications in nonlinear optics or as chiral ligands.
| Catalytic Approach | Potential Transformation of this compound | Potential Outcome |
| Palladium-Catalyzed Cross-Coupling | Suzuki, Heck, Sonogashira reactions. acs.orgacs.org | Functionalized derivatives with tailored optoelectronic properties. |
| Tandem Reactions | Michael addition-cyclization, cycloadditions. researchgate.netresearchgate.netnih.gov | Rapid synthesis of complex heterocyclic and polycyclic structures. |
| Organocatalysis | Asymmetric conjugate addition to vinyl groups. | Synthesis of enantioenriched chiral materials. |
Advanced Computational Design for Predictive Materials Discovery
Computational chemistry provides a powerful toolkit for understanding the properties of molecules and for the in silico design of new materials.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. osti.govunpatti.ac.idglobalresearchonline.net Such studies can provide insights into the nature of its frontier molecular orbitals (HOMO-LUMO), which govern its electronic and optical behavior. globalresearchonline.net This understanding is crucial for predicting its potential in applications such as organic electronics.
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of this compound molecules in aggregates or within a host matrix. nih.govnih.gov These simulations can predict how the molecules will pack in the solid state and how they will interact with other molecules in a blend or composite material. This is particularly important for designing materials with specific morphologies and properties. nih.gov
Predictive Materials Discovery: By combining computational screening with machine learning algorithms, it may be possible to predict the properties of a large virtual library of this compound derivatives. nih.govnih.gov This in silico approach can accelerate the discovery of new materials with optimized properties for specific applications, such as organic semiconductors or nonlinear optical materials, by identifying the most promising candidates for experimental synthesis and characterization.
Integration into Stimuli-Responsive Materials and Smart Systems
The rigid, conjugated structure of this compound makes it an interesting building block for the creation of stimuli-responsive materials, or "smart" systems, that change their properties in response to external signals.
Future research could focus on incorporating this molecule as a functional unit into polymers or supramolecular assemblies. For example, covalent attachment to a flexible polymer backbone could lead to materials that change their conformation or optical properties in response to stimuli such as light, heat, or pH. The nitro groups, being reducible, also offer a handle for redox-based stimuli-responsiveness.
Expanding the Scope of Supramolecular Engineering for Functional Materials
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful bottom-up approach to the construction of functional materials. The planar structure and potential for intermolecular interactions (such as π-π stacking) of this compound make it an excellent candidate for supramolecular engineering.
By analogy with other rigid, planar molecules like benzene bisamides, it is conceivable that derivatives of this compound with appropriate side chains could self-assemble into well-defined nanostructures such as nanofibers, ribbons, or sheets. The electronic properties of the core molecule would then be translated to the macroscopic scale, potentially leading to materials with applications in organic electronics or sensing. Future research in this area would involve the synthesis of derivatives with various peripheral functional groups and the detailed study of their self-assembly behavior in different environments.
Q & A
Basic: What are the key considerations for optimizing the synthesis of 1,4-Bis-(2-nitro-vinyl)-benzene?
Methodological Answer:
Synthesis optimization requires careful control of reaction conditions. For nitro-vinyl derivatives, methods like Wittig-Horner reactions or cycloadditions (e.g., [2+3] cycloaddition with azomethine ylides) are common . Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity.
- Temperature : Moderate heating (60–80°C) avoids decomposition of nitro-vinyl intermediates.
- Catalysts : Use phase-transfer catalysts to improve nitro-group coupling efficiency.
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients isolates the product .
Advanced: How can spectroscopic techniques resolve electronic transitions in this compound?
Methodological Answer:
UV/Visible and fluorescence spectroscopy are critical:
- UV-Vis : Aromatic π→π* transitions (250–300 nm) and nitro-group n→π* transitions (350–400 nm) reveal conjugation effects. Compare experimental spectra with computational predictions (e.g., TD-DFT) to validate electronic structure models .
- Fluorescence : Quenching effects due to nitro groups indicate intramolecular charge transfer (ICT). Measure quantum yields in solvents of varying polarity to assess ICT efficiency .
Advanced: What mechanisms govern excited-state proton transfer in nitro-vinyl aromatic systems?
Methodological Answer:
In symmetric nitro-vinyl systems, concerted double proton transfer (DPT) is energetically favorable over sequential pathways. Experimental approaches include:
- Time-resolved fluorescence : Monitor nanosecond-scale decay kinetics to detect DPT.
- Computational modeling : Use quantum-chemical methods (e.g., CASSCF) to map potential energy surfaces for proton transfer .
- Isotopic substitution : Replace protons with deuterium to study kinetic isotope effects on transfer rates.
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between product and nitro-containing byproducts.
- Column chromatography : Silica gel with hexane:ethyl acetate (3:1) eluent removes polar impurities .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >98% purity for spectroscopic studies .
Advanced: How do structural modifications influence nonlinear optical (NLO) properties of this compound derivatives?
Methodological Answer:
NLO properties depend on donor-acceptor (D-A) conjugation:
- Substituent effects : Electron-donating groups (e.g., methoxy) enhance hyperpolarizability (β) by strengthening ICT. Measure via Z-scan techniques at 1064 nm .
- Symmetry : Asymmetric substitution disrupts conjugation, reducing two-photon absorption cross-sections. Compare symmetric (e.g., para-nitro) vs. asymmetric derivatives .
Advanced: What role does this compound play in material science applications?
Methodological Answer:
- Scintillators : Derivatives with oxazolyl groups (e.g., POPOP analogs) act as wavelength shifters in radiation detectors. Optimize stokes shift via substituent tuning .
- Mesoporous materials : Co-condensation with silanes forms periodic mesoporous organosilicas (PMOs) for catalytic supports. Adjust TEVS/BTEB ratios to control pore structure .
Basic: How stable is this compound under varying storage conditions?
Methodological Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent nitro-group photodegradation.
- Thermal stability : Decomposition occurs above 120°C; monitor via TGA-DSC under nitrogen .
- Moisture : Use desiccants (silica gel) to avoid hydrolysis of vinyl-nitro bonds.
Advanced: Can computational methods predict the reactivity of nitro-vinyl aromatic systems?
Methodological Answer:
Yes. Strategies include:
- DFT calculations : Optimize ground-state geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
- Reactivity descriptors : Use Fukui indices to identify regions prone to nucleophilic attack (e.g., nitro groups).
- Transition state modeling : Simulate Diels-Alder reactions with dienes to assess regioselectivity .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2A) .
- Ventilation : Use fume hoods to avoid inhalation of nitro-compound vapors.
- Spill management : Neutralize with alkaline solutions (e.g., 10% NaOH) and adsorb with vermiculite .
Advanced: How do electrochemical properties influence the applications of nitro-vinyl aromatics?
Methodological Answer:
- Redox behavior : Cyclic voltammetry (CV) in acetonitrile reveals reversible nitro-group reduction peaks (-0.5 to -1.0 V vs. Ag/AgCl). Correlate with catalytic activity in oxygen reduction reactions .
- Electroorganic synthesis : Optimize potentials for selective nitro-vinyl coupling, avoiding over-reduction to amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
